molecular formula C16H11N3O B11858872 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile

4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile

Katalognummer: B11858872
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: MNLUPOBFJWRINI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-cyanopyridine with suitable aldehydes or ketones, followed by cyclization, can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-5-methyl-2-(pyridin-3-yl)quinoline-3-carbonitrile is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C16H11N3O

Molekulargewicht

261.28 g/mol

IUPAC-Name

5-methyl-4-oxo-2-pyridin-3-yl-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C16H11N3O/c1-10-4-2-6-13-14(10)16(20)12(8-17)15(19-13)11-5-3-7-18-9-11/h2-7,9H,1H3,(H,19,20)

InChI-Schlüssel

MNLUPOBFJWRINI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)NC(=C(C2=O)C#N)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.